

Ramiprilat-d5 supplier and catalog number

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Compound of Interest

Compound Name: *Ramiprilat-d5*

Cat. No.: *B12404567*

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An In-Depth Technical Guide to **Ramiprilat-d5** for Researchers

This technical guide provides comprehensive information on **Ramiprilat-d5**, a deuterated analog of Ramiprilat, for researchers, scientists, and drug development professionals. The guide covers its suppliers, physicochemical properties, mechanism of action, and applications, with a focus on its use as an internal standard in quantitative analysis.

Introduction to Ramiprilat-d5

Ramipril is a prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications.^{[1][2]} It is metabolized in the liver to its active form, Ramiprilat, which is a potent, competitive inhibitor of ACE.^{[1][2]} **Ramiprilat-d5** is a stable isotope-labeled version of Ramiprilat, where five hydrogen atoms on the phenyl ring have been replaced with deuterium.^[3] This isotopic labeling makes it an ideal internal standard for the quantification of Ramiprilat in biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).^{[3][4]}

Suppliers and Catalog Information

A variety of chemical suppliers offer **Ramiprilat-d5** and related compounds. The following table summarizes the available information.

Supplier	Product Name	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Simson Pharma Limited	Ramiprilat D5	R020021	1356837-92-7	C ₂₁ H ₂₃ D ₅ N ₂ O ₅	393.49
Vulcanchem	Ramipril-d5	-	1132661-86-9	C ₂₃ H ₂₇ D ₅ N ₂ O ₅	421.54
LGC Standards	Ramipril-d5	TRC-R111002	1132661-86-9	C ₂₃ H ₂₇ D ₅ N ₂ O ₅	421.54
TLC Pharmaceutical Standards	Ramipril-d5	R-022	-	-	-
TLC Pharmaceutical Standards	Ramiprilat-d5	R-024	2021255-43-4	C ₂₁ H ₂₃ D ₅ N ₂ O ₅	393.49
MedChemExpress	Ramiprilat-d5	HY-A0115S1	2021255-43-4	-	-
Santa Cruz Biotechnology	Ramiprilat-d5	-	1356837-92-7	C ₂₁ H ₂₃ D ₅ N ₂ O ₅	393.49

Physicochemical Properties

The key physicochemical properties of **Ramiprilat-d5** are summarized below.

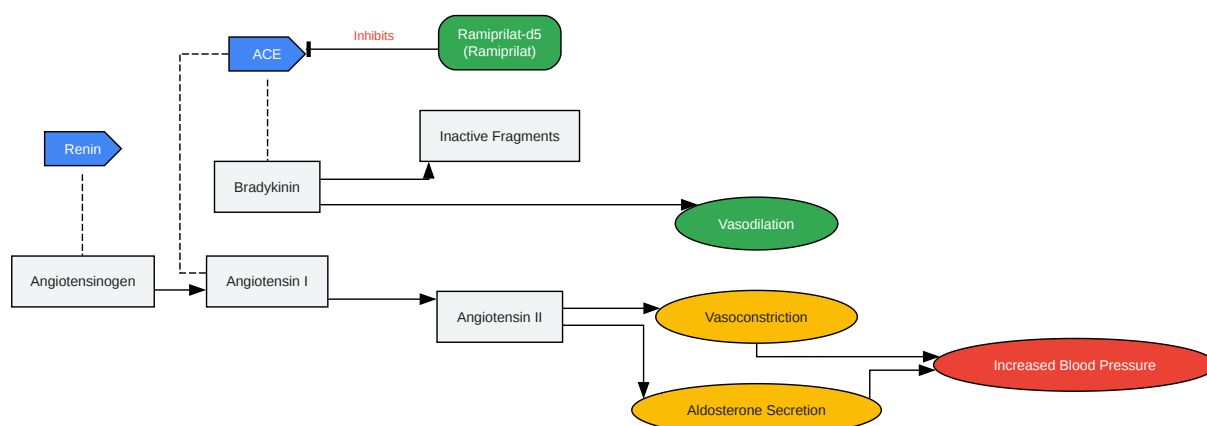
Property	Value
IUPAC Name	(2S,3aS,6aS)-1-[(2S)-2-[[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid[5][6]
CAS Number	1356837-92-7[5][6], 2021255-43-4[3][7]
Molecular Formula	C21H23D5N2O5[5][6]
Molecular Weight	393.49 g/mol [5][6]
Appearance	Refer to supplier's certificate of analysis
Solubility	Refer to supplier's datasheet
Storage	Store at -80°C for up to 6 months or -20°C for up to 1 month

Mechanism of Action

Ramiprilat exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[1]

The inhibition of ACE by Ramiprilat leads to several physiological responses:

- **Reduced Angiotensin II Production:** By blocking the conversion of Angiotensin I to Angiotensin II, Ramiprilat decreases the levels of Angiotensin II, a potent vasoconstrictor.[1][8] This results in vasodilation and a reduction in blood pressure.
- **Decreased Aldosterone Secretion:** Lower levels of Angiotensin II lead to reduced aldosterone secretion from the adrenal cortex.[8] Aldosterone promotes sodium and water retention, so its reduction contributes to lower blood volume and blood pressure.[8]
- **Increased Bradykinin Levels:** ACE is also responsible for the degradation of bradykinin, a vasodilator.[1][8] Inhibition of ACE leads to an accumulation of bradykinin, which further promotes vasodilation and contributes to the blood pressure-lowering effect of Ramiprilat.[1][8]



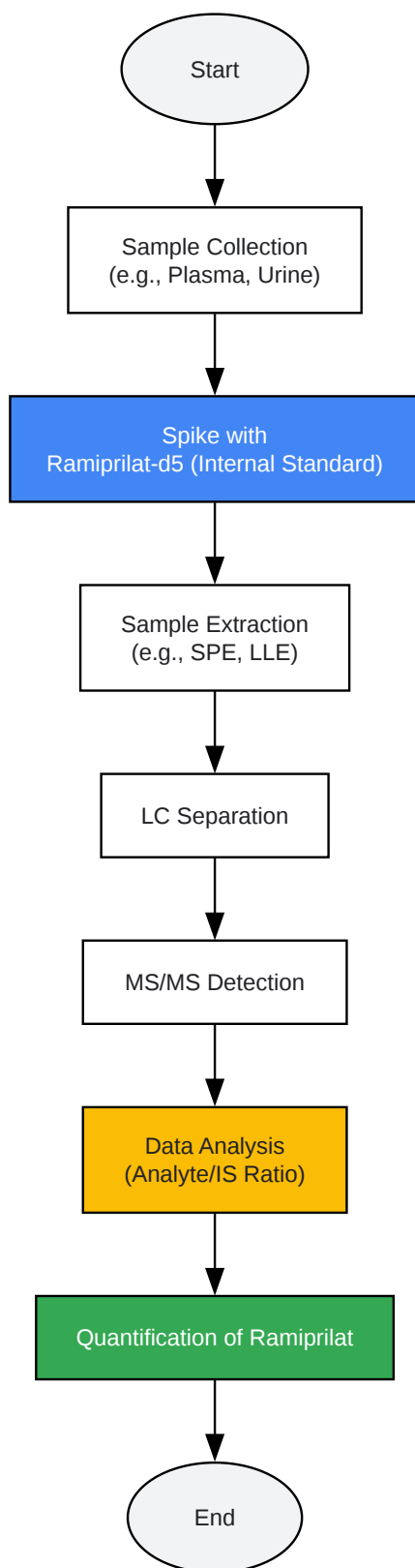
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Mechanism of action of Ramiprilat within the Renin-Angiotensin-Aldosterone System (RAAS).

Application in Quantitative Analysis

The primary application of **Ramiprilat-d5** is as a stable isotope-labeled internal standard for the quantitative analysis of Ramipril and its metabolites in biological matrices.^[3] Its utility stems from the fact that it is chemically identical to Ramiprilat, but has a different mass due to the deuterium atoms.^[3] This allows for its differentiation from the endogenous analyte in a mass spectrometer.

When used as an internal standard, a known amount of **Ramiprilat-d5** is added to the sample prior to extraction and analysis. The ratio of the signal from the analyte (Ramiprilat) to the signal from the internal standard (**Ramiprilat-d5**) is used to calculate the concentration of the analyte. This method corrects for any loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the measurement.



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General workflow for the use of **Ramiprilat-d5** as an internal standard in LC-MS/MS analysis.

Experimental Protocol: Quantification of Ramiprilat in Rat Plasma

The following is a representative protocol for the quantification of Ramiprilat in plasma samples from a preclinical study, adapted from a study on the effects of Ramipril in spontaneously hypertensive rats.[9] This protocol illustrates how **Ramiprilat-d5** would be used as an internal standard.

Objective: To determine the concentration of Ramiprilat in plasma samples from rats treated with Ramipril.

Materials:

- Rat plasma samples
- Ramiprilat analytical standard
- **Ramiprilat-d5** internal standard solution (e.g., 100 ng/mL in methanol)
- Acetonitrile
- Methanol
- Formic acid
- Water, HPLC grade
- Solid Phase Extraction (SPE) cartridges
- LC-MS/MS system

Procedure:

- Preparation of Calibration Standards and Quality Controls (QCs):
 - Prepare a stock solution of Ramiprilat in methanol.

- Serially dilute the stock solution with drug-free rat plasma to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.
- Prepare QC samples at low, medium, and high concentrations in a similar manner.
- Sample Preparation:
 - Thaw plasma samples (study samples, calibration standards, and QCs) at room temperature.
 - To 100 μ L of each plasma sample in a microcentrifuge tube, add 20 μ L of the **Ramiprilat-d5** internal standard solution. Vortex briefly.
 - Add 300 μ L of acetonitrile to precipitate proteins. Vortex for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube.
 - The supernatant can be directly injected, or further purified using SPE if necessary.
- LC-MS/MS Analysis:
 - LC Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile
 - Gradient: A suitable gradient to separate Ramiprilat from other matrix components.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μ L
 - MS/MS Conditions (Positive Ion Mode):

- Monitor the specific mass transitions for Ramiprilat and **Ramiprilat-d5**. For example:
 - Ramiprilat: Precursor ion (Q1) -> Product ion (Q3)
 - **Ramiprilat-d5**: Precursor ion (Q1+5) -> Product ion (Q3)
- Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.
- Data Analysis:
 - Integrate the peak areas for both Ramiprilat and **Ramiprilat-d5**.
 - Calculate the peak area ratio (Ramiprilat / **Ramiprilat-d5**).
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of Ramiprilat in the study samples and QCs by interpolating their peak area ratios from the calibration curve.

Conclusion

Ramiprilat-d5 is an essential tool for researchers working on the pharmacokinetics and metabolism of Ramipril. Its use as an internal standard ensures the accuracy and reliability of quantitative data obtained from LC-MS or GC-MS analyses. This guide provides a foundational understanding of its properties, suppliers, mechanism of action, and a practical framework for its application in a research setting. For specific applications, researchers should consult the detailed technical data sheets provided by the suppliers.

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